![molecular formula C10H14O B14434151 2,7-Dimethylbicyclo[3.2.1]oct-6-en-3-one CAS No. 76779-13-0](/img/structure/B14434151.png)
2,7-Dimethylbicyclo[3.2.1]oct-6-en-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Dimethylbicyclo[321]oct-6-en-3-one is a bicyclic organic compound with the molecular formula C10H14O It is characterized by its unique bicyclo[321]octane framework, which includes two methyl groups at positions 2 and 7 and a ketone functional group at position 3
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dimethylbicyclo[3.2.1]oct-6-en-3-one typically involves the following steps:
Cyclization Reactions: The formation of the bicyclic structure can be achieved through cyclization reactions involving dienes and dienophiles. For example, the Diels-Alder reaction between a suitable diene and a dienophile can form the bicyclo[3.2.1]octane framework.
Functional Group Introduction: The introduction of the ketone functional group at position 3 can be accomplished through oxidation reactions. Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under controlled conditions to achieve the desired oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization and oxidation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity compounds suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
2,7-Dimethylbicyclo[3.2.1]oct-6-en-3-one undergoes various chemical reactions, including:
Oxidation: The ketone functional group can be further oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or nitric acid (HNO3).
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methyl groups at positions 2 and 7 can undergo substitution reactions with halogens or other electrophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), nitric acid (HNO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., chlorine, bromine), electrophiles (e.g., alkyl halides)
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Halogenated or alkylated derivatives
Wissenschaftliche Forschungsanwendungen
2,7-Dimethylbicyclo[3.2.1]oct-6-en-3-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate for investigating metabolic pathways.
Industry: Used in the production of specialty chemicals, fragrances, and flavoring agents due to its distinct chemical properties.
Wirkmechanismus
The mechanism of action of 2,7-Dimethylbicyclo[3.2.1]oct-6-en-3-one involves its interaction with molecular targets and pathways. The ketone functional group can participate in nucleophilic addition reactions, forming intermediates that can further undergo various transformations. The bicyclic structure provides rigidity and stability, influencing the compound’s reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dimethylbicyclo[3.2.1]octane: Similar bicyclic structure but lacks the ketone functional group.
4,7-Dimethylbicyclo[3.2.1]oct-3-en-6-one: Similar structure with different positions of methyl groups and ketone.
Bicyclo[3.2.1]octane: Parent compound without methyl or ketone substitutions.
Uniqueness
2,7-Dimethylbicyclo[3.2.1]oct-6-en-3-one is unique due to the specific positioning of its methyl groups and ketone functional group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in synthesis, research, and industry.
Eigenschaften
CAS-Nummer |
76779-13-0 |
|---|---|
Molekularformel |
C10H14O |
Molekulargewicht |
150.22 g/mol |
IUPAC-Name |
2,7-dimethylbicyclo[3.2.1]oct-6-en-3-one |
InChI |
InChI=1S/C10H14O/c1-6-3-8-4-9(6)7(2)10(11)5-8/h3,7-9H,4-5H2,1-2H3 |
InChI-Schlüssel |
SPTCQXAFSVTXMJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C2CC(CC1=O)C=C2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-Hydroxyethyl)-N'-[1-(4-methoxyphenyl)ethyl]-N-methylthiourea](/img/structure/B14434069.png)
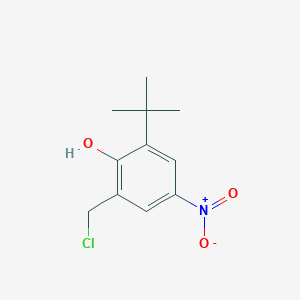
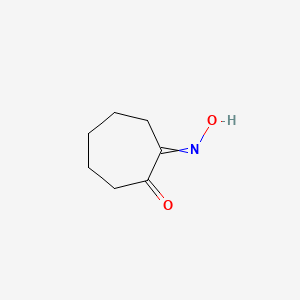
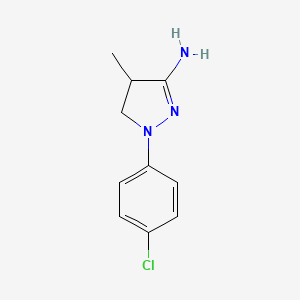

![Butyl 4-[(2-methoxyphenyl)carbamoylamino]benzoate](/img/structure/B14434094.png)
silane](/img/structure/B14434100.png)
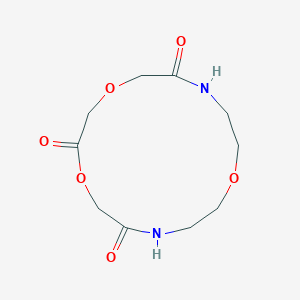

![Trimethyl[(1-phenylhexa-1,2-dien-3-yl)oxy]silane](/img/structure/B14434127.png)
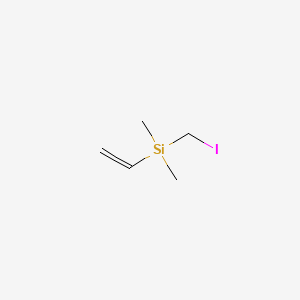

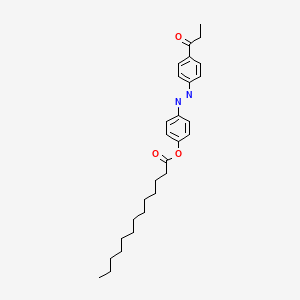
![Piperazine, 1,4-bis[(3-nitrophenyl)sulfonyl]-](/img/structure/B14434153.png)
